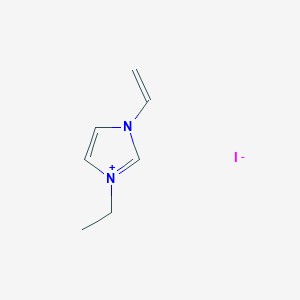
1-Vinyl-3-ethylimidazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-3-ethylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. The presence of the vinyl group in the structure allows for further polymerization, making it a versatile compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-3-ethylimidazolium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-vinylimidazole with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
1-vinylimidazole+ethyl iodide→1-vinyl-3-ethylimidazolium iodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-3-ethylimidazolium iodide undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for radical polymerization, leading to the formation of polymeric ionic liquids.
Substitution Reactions: The iodide ion can be exchanged with other anions, such as tetrafluoroborate or dicyanamide, to modify the properties of the ionic liquid.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution Reactions: Anion exchange can be carried out using silver salts of the desired anion in a suitable solvent.
Major Products:
Polymeric Ionic Liquids: Formed through polymerization, these materials exhibit enhanced mechanical and thermal properties.
Anion-Exchanged Ionic Liquids: These variants have tailored properties for specific applications, such as increased ionic conductivity or hydrophobicity.
Scientific Research Applications
1-Vinyl-3-ethylimidazolium iodide has found applications in various fields due to its unique properties:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in developing biocompatible materials and as a medium for enzyme immobilization.
Industry: Utilized in the production of high-performance membranes for gas separation and as electrolytes in batteries and supercapacitors
Mechanism of Action
The mechanism by which 1-vinyl-3-ethylimidazolium iodide exerts its effects is largely dependent on its ionic nature and the presence of the imidazolium cation. The imidazolium ring can interact with various substrates through π-π interactions and hydrogen bonding. The iodide ion can participate in nucleophilic substitution reactions, facilitating the formation of new compounds. In catalytic applications, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1-Vinyl-3-ethylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:
- 1-Vinyl-3-butylimidazolium iodide
- 1-Vinyl-3-methylimidazolium iodide
- 1-Vinyl-3-heptylimidazolium iodide
Uniqueness:
- Thermal Stability: this compound exhibits higher thermal stability compared to its methyl and butyl counterparts.
- Polymerization Potential: The vinyl group allows for polymerization, which is not possible with non-vinyl imidazolium salts.
- Ionic Conductivity: The presence of the ethyl group provides a balance between ionic conductivity and viscosity, making it suitable for various applications .
Properties
Molecular Formula |
C7H11IN2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 |
InChI Key |
UOARFFHPYSKBNB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


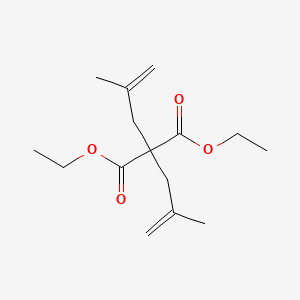
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)

![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
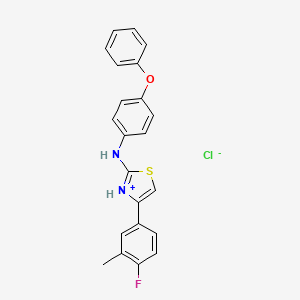
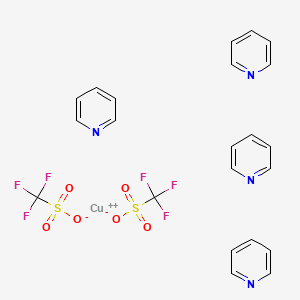
![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
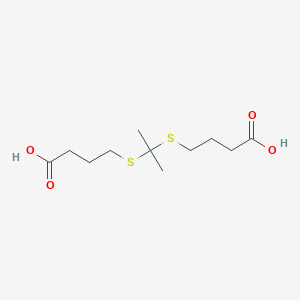
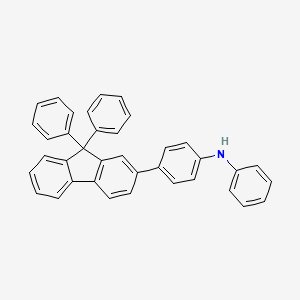
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
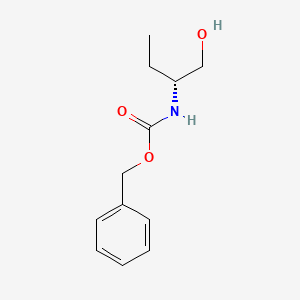
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
